3-Hydroxycyclohexanone

Catalog No.
S570652
CAS No.
823-19-8
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxycyclohexanone

CAS Number

823-19-8

Product Name

3-Hydroxycyclohexanone

IUPAC Name

3-hydroxycyclohexan-1-one

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c7-5-2-1-3-6(8)4-5/h5,7H,1-4H2

InChI Key

TWEVQGUWCLBRMJ-UHFFFAOYSA-N

SMILES

C1CC(CC(=O)C1)O

Canonical SMILES

C1CC(CC(=O)C1)O

Precursor for Bioactive Molecules:

3-Hydroxycyclohexanone can be used as a starting material for the synthesis of various bioactive molecules with potential therapeutic applications. These include:

  • Antibacterial agents: Studies have explored its use in the synthesis of novel antibacterial compounds, demonstrating promising activity against certain bacterial strains [].
  • Antifungal agents: Research suggests its potential as a precursor for antifungal agents, with some derivatives exhibiting activity against specific fungal species [].
  • Anti-inflammatory agents: Certain derivatives of 3-hydroxycyclohexanone have been investigated for their anti-inflammatory properties, showing potential for the development of new anti-inflammatory drugs [].

Synthetic Intermediate:

-Hydroxycyclohexanone plays a role as an intermediate in the synthesis of various other organic compounds used in different scientific fields:

  • Fine chemicals: It can be employed in the production of various fine chemicals, including fragrances, flavors, and pharmaceutical intermediates.
  • Polymers: Research has explored its use as a building block for the synthesis of specific polymers with desired properties.
  • Materials science: Some studies have investigated its potential application in the development of novel materials with specific functionalities.

3-Hydroxycyclohexanone is an organic compound with the molecular formula C₆H₁₀O₂. It features a cyclohexane ring with a hydroxyl group and a ketone functional group, making it a member of the hydroxy ketone family. This compound is characterized by its colorless to pale yellow liquid form and has a distinctive sweet odor. Its structure allows for various chemical interactions, making it relevant in both synthetic and biological contexts .

  • Oxidation: The hydroxyl group can be oxidized to form 3-cyclohexanone, which is a common reaction in organic chemistry.
  • Reduction: Conversely, it can be reduced to yield cyclohexanol.
  • Aldol Reactions: It can undergo aldol condensation reactions, particularly when reacting with aldehydes or ketones under basic conditions, leading to the formation of larger carbon frameworks .
  • Hydration Reactions: The compound can also be synthesized through hydration of 2-cyclohexen-1-one in the presence of solid acid catalysts .

3-Hydroxycyclohexanone exhibits notable biological activity. It has been studied for its potential role as a substrate for enzymes such as 3-hydroxycyclohexanone dehydrogenase, which catalyzes its conversion into other biologically relevant compounds. This enzymatic activity suggests that 3-hydroxycyclohexanone may play a role in metabolic pathways involving cyclohexanone derivatives . Additionally, its derivatives have shown promise in pharmaceutical applications due to their potential anti-inflammatory and analgesic properties.

Several methods exist for synthesizing 3-hydroxycyclohexanone:

  • Electrochemical Synthesis: This eco-friendly method utilizes stainless steel electrodes to facilitate the reaction of precursors under mild conditions .
  • Enzymatic Synthesis: Enzymes such as 3-hydroxycyclohexanone dehydrogenase can convert 1,3-cyclohexanedione into 3-hydroxycyclohexanone, showcasing biocatalysis's potential in organic synthesis .
  • Hydration of Cyclohexenones: The hydration of 2-cyclohexen-1-one using solid acid catalysts is another viable route, allowing for efficient conversion under controlled conditions .

3-Hydroxycyclohexanone has various applications:

  • Pharmaceutical Industry: Its derivatives are explored for their therapeutic properties, including anti-inflammatory effects.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Flavor and Fragrance Industry: Due to its pleasant odor, it may be utilized in creating fragrances and flavoring agents .

Research into the interactions of 3-hydroxycyclohexanone focuses on its behavior in biological systems and its reactivity with other compounds. Studies indicate that it can interact with various enzymes, influencing metabolic pathways. Furthermore, its derivatives are evaluated for their potential interactions with biological receptors, contributing to ongoing research in drug development .

Several compounds share structural similarities with 3-hydroxycyclohexanone. Here are some notable examples:

Compound NameStructure TypeKey Features
CyclohexanoneKetoneLacks hydroxyl group; used as a solvent and intermediate.
2-HydroxycyclohexanoneHydroxy KetoneSimilar structure but different position of hydroxyl; exhibits different reactivity.
1-HydroxycyclopentanoneHydroxy KetoneSmaller ring structure; used in organic synthesis.
4-HydroxycyclohexanoneHydroxy KetoneHydroxyl group at a different position; potential for varied biological activity.

Each of these compounds possesses unique properties that distinguish them from 3-hydroxycyclohexanone, particularly concerning their reactivity and applications in various fields.

XLogP3

-0.2

Wikipedia

3-hydroxycyclohexanone

Dates

Modify: 2023-08-15

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